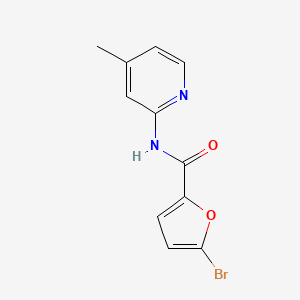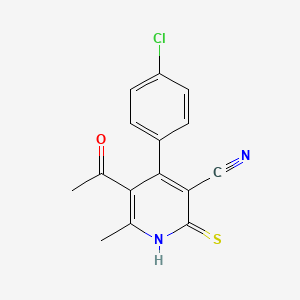![molecular formula C17H19NO3S B5705688 methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)
methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate, commonly known as MET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a member of the thiophene family and is known for its unique molecular structure that allows it to interact with the biological systems of the human body.
作用机制
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MET has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition of HDACs has been shown to have a positive effect on the immune system and may contribute to the anti-cancer properties of MET.
Biochemical and Physiological Effects:
MET has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This inhibition of cytokine production has been shown to have a positive effect on the immune system and may contribute to the anti-inflammatory properties of MET. MET has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This has led to its potential use as an anti-cancer agent.
实验室实验的优点和局限性
MET has several advantages as a compound for lab experiments. It is relatively easy to synthesize, and its purity and yield can be easily controlled. It is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to its use in lab experiments. MET is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects. In addition, its potential therapeutic properties have not been fully explored, and further research is needed to fully understand its potential uses.
未来方向
There are several future directions for the research on MET. One direction is to further explore its potential use as an anti-inflammatory and immunomodulatory agent. This could involve studying its effects on different types of immune cells and cytokines. Another direction is to investigate its potential use as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and tumors. Finally, there is potential for the development of MET-based drugs for the treatment of neurological disorders. This could involve studying its effects on different types of neurons and neurotransmitters. Overall, the potential uses of MET in scientific research are vast, and further research is needed to fully understand its therapeutic properties.
合成方法
The synthesis of MET involves the reaction of ethyl 4-methyl-3-oxobutanoate with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with phenylacetyl chloride. The final product is obtained through the reaction of the intermediate with methylamine. This process has been reported in various research articles and has been shown to yield high purity and yield of MET.
科学研究应用
MET has been studied extensively for its potential therapeutic properties in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. MET has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have a positive effect on the immune system, making it a potential candidate for the development of immunomodulatory drugs.
属性
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-13-11(2)22-16(15(13)17(20)21-3)18-14(19)10-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYDZQMGEMBRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)

![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)

![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)
